molecular formula C15H20BClO4 B8036053 Ethyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Ethyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B8036053
M. Wt: 310.6 g/mol
InChI Key: SNZJNSPSSLWXSX-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound with the molecular formula C15H20BClO4. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is a derivative of benzoic acid and contains a boronate ester group, which makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of 4-chloro-2-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronate ester.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronate ester group can be oxidized to form the corresponding phenol.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halides, inert atmosphere.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.

    Oxidation: Formation of phenols.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Ethyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Utilized in the development of bioactive compounds and pharmaceuticals.

    Medicine: Employed in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: Used in the production of fine chemicals and materials science research.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronate ester in Suzuki-Miyaura cross-coupling reactions. The boronate ester reacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are specific to the reaction conditions and the substrates used.

Comparison with Similar Compounds

Ethyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be compared with other boronate esters such as:

  • Phenylboronic acid pinacol ester
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

Uniqueness:

  • The presence of the ethyl ester and chlorine substituent on the benzene ring provides unique reactivity and selectivity in chemical reactions.
  • The compound’s structure allows for specific applications in organic synthesis that may not be achievable with other boronate esters.

By understanding the properties and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.

Properties

IUPAC Name

ethyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BClO4/c1-6-19-13(18)11-8-7-10(17)9-12(11)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZJNSPSSLWXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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